CES1 vs. CES2 Affinity Discrimination: 4-NPA Provides Balanced Probe Activity Whereas Fluorescein Diacetate Shows Extreme CES2 Selectivity
4-Nitrophenyl acetate (4-NPA) is hydrolyzed by both recombinant CES1-b and CES2 with comparable Km values of approximately 200 μM and 180 μM, respectively, which match those observed in human liver microsomes (HLM) and human intestinal microsomes (HIM) [1]. In contrast, fluorescein diacetate (FD), an alternative chromogenic substrate, exhibits a Vmax for HIM and CES2 that is at least 50-fold higher than that for CES1-b or CES1-c, making FD a highly selective CES2 probe rather than a pan-carboxylesterase substrate [1].
| Evidence Dimension | Substrate affinity (Km) and maximum velocity (Vmax) for human carboxylesterase isoforms |
|---|---|
| Target Compound Data | 4-NPA Km: CES1-b ~200 μM; CES2 ~180 μM; comparable Vmax across isoforms |
| Comparator Or Baseline | Fluorescein diacetate (FD): Km similar across enzymes; Vmax for CES2/HIM ≥50-fold higher than CES1 |
| Quantified Difference | FD Vmax(CES2)/Vmax(CES1) ratio ≥50; 4-NPA ratio ~1 (isoform non-selective) |
| Conditions | Recombinant CES1-b, CES1-c, CES2 expressed in baculovirus-infected High Five insect cells; human liver microsomes (HLM) and human intestinal microsomes (HIM); pH 7.4, 37°C |
Why This Matters
Procurement of 4-NPA is essential when the research objective requires a balanced, pan-carboxylesterase activity readout rather than isoform-selective detection, enabling total esterase activity measurement without CES1/CES2 bias.
- [1] Wang J, Williams ET, Bourgea J, Wong YN, Patten CJ. Characterization of recombinant human carboxylesterases: fluorescein diacetate as a probe substrate for human carboxylesterase 2. Drug Metab Dispos. 2011;39(8):1329-1333. View Source
